molecular formula C9H17N3O4 B13415821 H-beta-Ala-beta-ala-beta-ala-OH

H-beta-Ala-beta-ala-beta-ala-OH

Cat. No.: B13415821
M. Wt: 231.25 g/mol
InChI Key: INWKFTXYTDPZIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-Ala-beta-ala-beta-ala-OH typically involves the stepwise coupling of beta-alanine units. One common method is the use of solid-phase peptide synthesis (SPPS), where the beta-alanine units are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. In solution-phase synthesis, the beta-alanine units are coupled in solution, followed by purification steps such as crystallization or chromatography to isolate the desired tripeptide .

Chemical Reactions Analysis

Types of Reactions

H-beta-Ala-beta-ala-beta-ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

H-beta-Ala-beta-ala-beta-ala-OH has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in muscle and brain function due to its relationship with carnosine.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-aging properties.

    Industry: Utilized in the production of dietary supplements and functional foods .

Mechanism of Action

The mechanism of action of H-beta-Ala-beta-ala-beta-ala-OH involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to carnosine, which has antioxidant properties and can buffer pH in muscle tissues. The compound may also interact with enzymes involved in peptide metabolism, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-beta-Ala-beta-ala-beta-ala-OH is unique due to its tripeptide structure, which allows it to exhibit properties distinct from its individual components. Its ability to act as a precursor to carnosine and its potential therapeutic effects make it a compound of interest in various fields of research .

Properties

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

3-[3-(3-aminopropanoylamino)propanoylamino]propanoic acid

InChI

InChI=1S/C9H17N3O4/c10-4-1-7(13)11-5-2-8(14)12-6-3-9(15)16/h1-6,10H2,(H,11,13)(H,12,14)(H,15,16)

InChI Key

INWKFTXYTDPZIX-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NCCC(=O)NCCC(=O)O

Origin of Product

United States

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